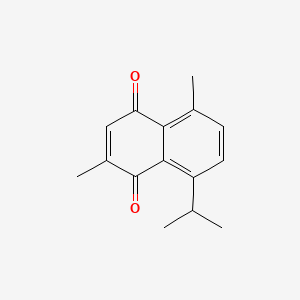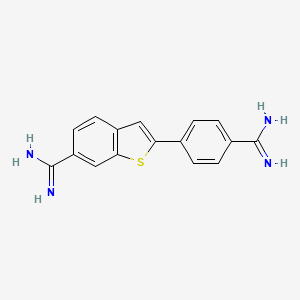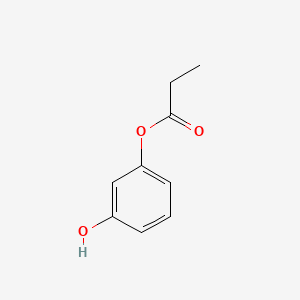
3-Hydroxyphenyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxyphenyl propanoate is a carboxylic ester obtained by formal condensation of the carboxy group of propionic acid with one of the phenol groups of resorcinol. It is a carboxylic ester and a member of phenols. It derives from a resorcinol and a propionic acid.
Wissenschaftliche Forschungsanwendungen
Flame Retardancy in Textiles
3-Hydroxyphenyl propanoate has been explored for its application in enhancing the flame retardancy of textiles, specifically cellulose fabrics. Zhang, Kim, and Lee (2008) investigated its use as a formaldehyde-free flame retardant through a green chemistry process. The study demonstrated that treated cellulose fabrics exhibited improved flame retardancy, as indicated by increased limiting oxygen index values. This application is particularly significant in the textile industry for improving safety standards in clothing and upholstery materials (Zhang, Kim, & Lee, 2008).
Advancement in Polymer Chemistry
In the field of polymer chemistry, 3-Hydroxyphenyl propanoate, specifically phloretic acid, has been used to enhance the reactivity of molecules towards benzoxazine ring formation. This approach, as explored by Trejo-Machin et al. (2017), offers a sustainable alternative to phenol, enabling the provision of specific properties of benzoxazine to aliphatic molecules. This novel synthesis method presents significant potential in materials science for the development of diverse applications (Trejo-Machin et al., 2017).
Role in Human Biochemistry
The compound has been identified in human biological matrices, with implications in conditions such as schizophrenia and autism. Obrenovich et al. (2018) utilized advanced analytical techniques to quantify phenolic acid metabolites, including 3-Hydroxyphenyl propanoate, in human cerebrospinal fluid, serum, and urine. This research is vital in understanding the biochemical pathways involved in various neurological disorders (Obrenovich et al., 2018).
Anti-Aging Applications in Skincare
The compound has been utilized in the development of anti-aging compositions for skin care. Wawrzyniak, Celewicz, and Barciszewski (2016) explored the application of 3-Hydroxyphenyl propanoate amide in skincare compositions, highlighting its effectiveness in preventing skin wrinkles. This illustrates the compound's potential in cosmetic formulations aimed at enhancing skin health and appearance (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Novel Synthetic Approaches in Chemistry
The compound has been a focus in novel synthetic approaches. For instance, Ye, Zhang, and Fan (2012) combined the oxidative dearomatization of 3-Hydroxyphenyl propanoate with a cascade transition-metal catalyzed process, providing a new method to synthesize furoquinolinone and angelicin derivatives. This approach is a valuable contribution to the field of organic synthesis and pharmaceutical chemistry (Ye, Zhang, & Fan, 2012).
Eigenschaften
CAS-Nummer |
7402-17-7 |
|---|---|
Produktname |
3-Hydroxyphenyl propanoate |
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
(3-hydroxyphenyl) propanoate |
InChI |
InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-4-7(10)6-8/h3-6,10H,2H2,1H3 |
InChI-Schlüssel |
RXTAZJSIQKRTJQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=CC(=C1)O |
Kanonische SMILES |
CCC(=O)OC1=CC=CC(=C1)O |
Andere CAS-Nummern |
7402-17-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



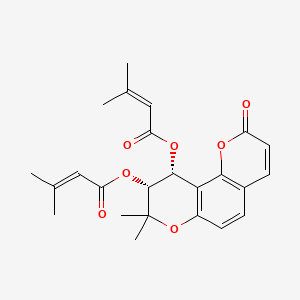
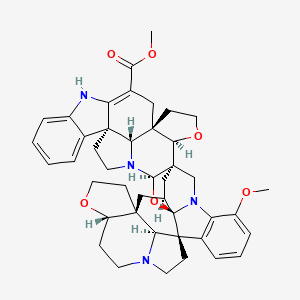
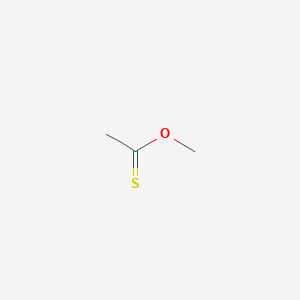

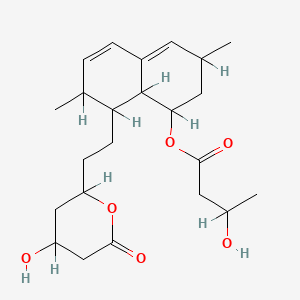
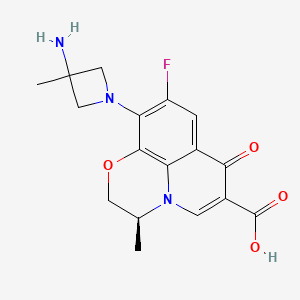
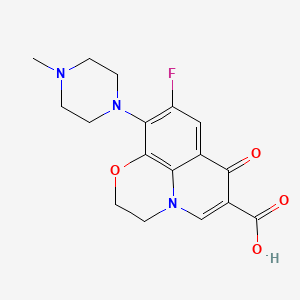
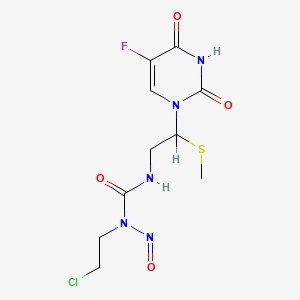
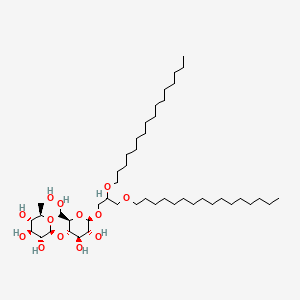
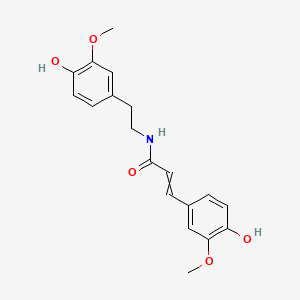
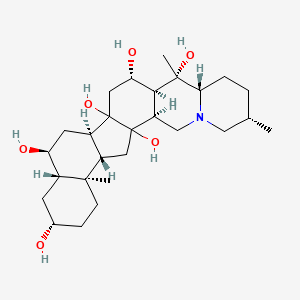
![1-(2,4-Dichlorophenyl)-4-[(dimethylamino)methyl]non-1-en-3-one](/img/structure/B1222131.png)
